![molecular formula C9H8I2 B14483861 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 65886-93-3](/img/structure/B14483861.png)
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-(iodomethyl)bicyclo[420]octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene typically involves multi-step organic reactions. One common method involves the use of rhodium (I) complexes as catalysts. The process starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired compound in a one-pot procedure.
Análisis De Reacciones Químicas
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex structures.
Aplicaciones Científicas De Investigación
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, affecting the compound’s reactivity and stability. The pathways involved in these interactions are often studied using computational chemistry methods to predict the compound’s behavior in various environments .
Comparación Con Compuestos Similares
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds, such as:
Benzocyclobutene: Similar bicyclic structure but lacks the iodine atoms.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the iodine substituents.
1,2-Dihydrobenzocyclobutene: Another related compound with a similar core structure but different functional groups.
These comparisons highlight the uniqueness of this compound, particularly its iodine substituents, which contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
65886-93-3 |
|---|---|
Fórmula molecular |
C9H8I2 |
Peso molecular |
369.97 g/mol |
Nombre IUPAC |
2-iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H8I2/c10-5-7-2-1-6-3-4-8(6)9(7)11/h1-2H,3-5H2 |
Clave InChI |
UIFCJJJUQSXTEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2I)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


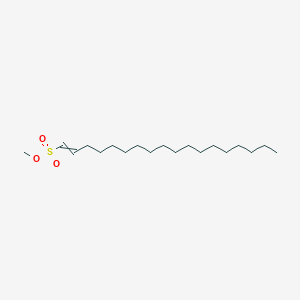
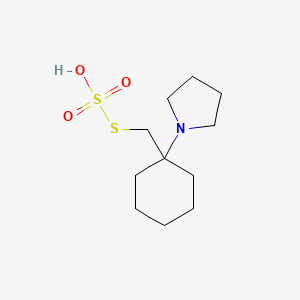
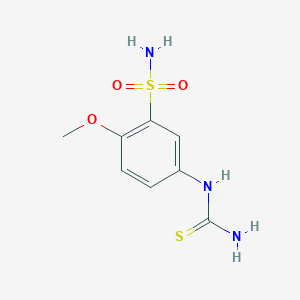
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)


![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
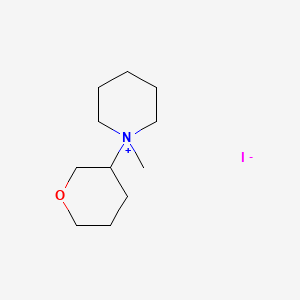
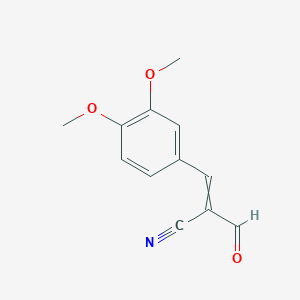
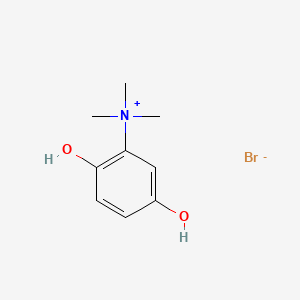
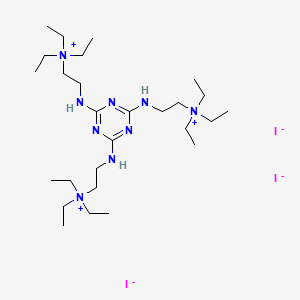


![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
